![molecular formula C17H18ClN3O2S B2791570 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide CAS No. 478039-97-3](/img/structure/B2791570.png)
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide
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Overview
Description
The compound “2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “benzyloxy” in its name . The “chlorobenzoyl” suggests the presence of a benzoyl group with a chlorine atom . The “N-ethyl-1-hydrazinecarbothioamide” part indicates the presence of an ethyl group, a hydrazine group, and a carbothioamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of appropriate precursors . The synthesis would likely involve multiple steps, each requiring careful control of reaction conditions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzene ring and the various functional groups attached to it. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Scientific Research Applications
Organic Synthesis and Chemical Biology
Researchers can exploit the compound’s unique reactivity for synthetic purposes. It may participate in diverse reactions, such as amide bond formation, amidation, or carbonylation. Additionally, its interactions with biological macromolecules (enzymes, receptors) could inspire drug design.
Future Directions
properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-2-19-17(24)21-20-16(22)14-9-8-13(10-15(14)18)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRQCHYLFPFELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide |
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